molecular formula C11H13N3O2S B6288129 N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide, 95% CAS No. 2737205-62-6

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide, 95%

Cat. No. B6288129
CAS RN: 2737205-62-6
M. Wt: 251.31 g/mol
InChI Key: MVLMEZUZLVFCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” is a chemical compound with the molecular formula C12H15N3 . It is a specialty product used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzylamine group attached to a methyl-pyrazole group . The molecular weight is 201.27 .


Physical And Chemical Properties Analysis

This compound is a solid and has a yellow color . It has a predicted boiling point of 332.9±30.0 °C and a predicted density of 1.07±0.1 g/cm3 . The pKa is predicted to be 9.23±0.10 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as N-methyl-4-(1-methylpyrazol-3-yl)benzenesulfonamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .

Inhibitors of Leukotriene Production

Compounds similar to N-methyl-4-(1-methylpyrazol-3-yl)benzenesulfonamide have been used in the development of benzimidazole inhibitors of leukotriene production . These compounds are used in the treatment of various diseases and disorders .

Development of New Drugs

The compound could be used in the development of new drugs. Scientific research is used to develop new drugs, medical treatments, and vaccines . The compound could potentially be used in the synthesis of new drugs with improved efficacy and safety profiles.

Understanding Disease Mechanisms

The compound could be used in research to understand the causes and risk factors of diseases . By studying how the compound interacts with biological systems, researchers could gain insights into disease mechanisms, which could lead to the development of new therapeutic strategies.

Diagnostic Tools

The compound could potentially be used in the development of new diagnostic tools . For example, it could be used as a marker in diagnostic tests to detect specific diseases or conditions.

Chemical Research

The compound could be used in chemical research, for example, in the study of chemical reactions, synthesis of new compounds, or development of new chemical processes .

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P309+P311 (IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

N-methyl-4-(1-methylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-12-17(15,16)10-5-3-9(4-6-10)11-7-8-14(2)13-11/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLMEZUZLVFCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)-benzenesulfonamide

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